(2Z)-2-[(2-methoxy-5-methylanilino)methylidene]cyclohexan-1-one
Overview
Description
(2Z)-2-[(2-methoxy-5-methylanilino)methylidene]cyclohexan-1-one is a useful research compound. Its molecular formula is C15H19NO2 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[(2-methoxy-5-methylphenyl)amino]methylene}cyclohexanone is 245.141578849 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Methemoglobinemia and Toxicity Studies
Compounds structurally related to "2-{[(2-methoxy-5-methylphenyl)amino]methylene}cyclohexanone," such as those involving methoxyphenyl groups, have been investigated for their potential to cause methemoglobinemia. Methemoglobinemia is a condition characterized by an increased level of methemoglobin in the blood, which reduces its oxygen-carrying capacity. For instance, N,N-dimethyl-p-toluidine, a component used in the production of artificial fingernails, has been reported to cause acute cyanotic episodes due to methemoglobinemia upon ingestion (Potter et al., 1988).
Radioligand Development for PET Imaging
Compounds with methoxyphenyl and cyclohexanecarboxamide groups have been developed as radioligands for positron emission tomography (PET) imaging. Specifically, WAY-100635 and its radioactive metabolites have been used in the study of 5-HT1A receptors in the human brain (Osman et al., 1996). This research application underscores the utility of structurally similar compounds in developing tools for neurological and psychiatric research.
Neurotoxicity and Metabolic Studies
The metabolites of solvents like n-hexane and cyclohexane, which share structural features such as cyclohexyl groups with the specified compound, have been investigated for their neurotoxic effects. The identification of specific metabolites in the urine of workers exposed to these solvents has facilitated understanding of the toxicological impact of occupational exposure (Perbellini et al., 1980).
Anesthetic Agents
Methoxyflurane, a compound featuring both methoxy and ether groups, has been explored as a volatile anesthetic agent. Its clinical trials have suggested that it possesses characteristic features that could be beneficial in anesthesia (Andersen & Andersen, 1961).
Properties
IUPAC Name |
(2Z)-2-[(2-methoxy-5-methylanilino)methylidene]cyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-11-7-8-15(18-2)13(9-11)16-10-12-5-3-4-6-14(12)17/h7-10,16H,3-6H2,1-2H3/b12-10- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYXCLDZAXXLGL-BENRWUELSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC=C2CCCCC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)N/C=C\2/CCCCC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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